3,5-Difluoro-4-(4-methyl-1h-pyrazol-1-yl)benzaldehyde
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Overview
Description
3,5-Difluoro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde: is an organic compound that features a benzaldehyde core substituted with difluoro groups at the 3 and 5 positions and a 4-methyl-1H-pyrazol-1-yl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazines with β-dicarbonyl compounds under acidic or basic conditions.
Introduction of Difluoro Groups: The difluoro groups can be introduced using electrophilic fluorinating agents such as SelectfluorTM in acetonitrile.
Aldehyde Formation: The final step involves the formylation of the benzene ring, which can be achieved through Vilsmeier-Haack reaction using DMF and POCl3.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Fluorinated Compounds: Its fluorinated nature makes it valuable in the development of fluorinated pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: Potential use in the development of new drugs due to its unique structural properties.
Biological Probes: Can be used as a probe in biological studies to understand various biochemical pathways.
Industry:
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is not well-documented. its structural features suggest it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The difluoro groups can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
3,5-Difluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
4-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde: Lacks the difluoro groups, which may reduce its lipophilicity and biological activity.
Uniqueness:
Properties
Molecular Formula |
C11H8F2N2O |
---|---|
Molecular Weight |
222.19 g/mol |
IUPAC Name |
3,5-difluoro-4-(4-methylpyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H8F2N2O/c1-7-4-14-15(5-7)11-9(12)2-8(6-16)3-10(11)13/h2-6H,1H3 |
InChI Key |
QUEKNLFDWLCZHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C2=C(C=C(C=C2F)C=O)F |
Origin of Product |
United States |
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